molecular formula C30H60O15 B8103793 HO-PEG12-CH2COOtBu

HO-PEG12-CH2COOtBu

Cat. No.: B8103793
M. Wt: 660.8 g/mol
InChI Key: MFZRKAMHMMKQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound HO-PEG12-CH2COOtBu is a polyethylene glycol (PEG) derivative. It consists of a hydroxyl group (HO) attached to a PEG chain with twelve ethylene glycol units (PEG12), which is further connected to a carboxyl group protected by a tert-butyl ester (COOtBu). This structure provides the compound with unique properties, such as increased aqueous solubility and the ability to undergo further derivatization or replacement with other reactive functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HO-PEG12-CH2COOtBu typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: HO-PEG12-CH2COOtBu is used as a linker in the synthesis of complex molecules, including drug conjugates and polymers. Its PEG chain enhances solubility and biocompatibility .

Biology: In biological research, it is used to modify biomolecules, such as proteins and peptides, to improve their stability and solubility. It is also employed in the development of drug delivery systems .

Medicine: The compound is utilized in the formulation of pharmaceuticals, particularly in the development of PEGylated drugs that exhibit prolonged circulation times and reduced immunogenicity .

Industry: this compound finds applications in the production of nanomaterials, coatings, and adhesives. Its ability to enhance solubility and stability makes it valuable in various industrial processes .

Mechanism of Action

The mechanism of action of HO-PEG12-CH2COOtBu is primarily based on its ability to modify other molecules through PEGylation. The PEG chain increases the solubility and stability of the modified molecules, while the hydroxyl and carboxyl groups allow for further chemical modifications. This makes it a versatile tool in the synthesis of complex molecules and drug delivery systems .

Comparison with Similar Compounds

Uniqueness: HO-PEG12-CH2COOtBu is unique due to its longer PEG chain, which provides greater solubility and stability compared to its shorter counterparts. This makes it particularly useful in applications requiring enhanced solubility and biocompatibility .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60O15/c1-30(2,3)45-29(32)28-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-35-9-8-34-7-6-33-5-4-31/h31H,4-28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZRKAMHMMKQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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